molecular formula C8H16BNO4 B11899862 (1S)-1-Amino-3-boronocycloheptanecarboxylic acid CAS No. 379216-52-1

(1S)-1-Amino-3-boronocycloheptanecarboxylic acid

Cat. No.: B11899862
CAS No.: 379216-52-1
M. Wt: 201.03 g/mol
InChI Key: HWUAOJOFZVUISD-XDKWHASVSA-N
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Description

(1S)-1-Amino-3-boronocycloheptanecarboxylic acid: is a unique compound that has garnered interest in various scientific fields due to its distinctive structure and properties This compound features a boron atom integrated into a cycloheptane ring, which is further functionalized with an amino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid typically involves multi-step organic synthesis techniques. One common approach is the alkylation of glycine equivalents with 1,2-electrophiles , followed by intramolecular cyclization to form the cycloheptane ring boronation reactions using boron-containing reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-3-boronocycloheptanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Boronic acids: Formed through oxidation of the boron atom.

    Alcohols: Formed through reduction of the carboxylic acid group.

    Amides and esters: Formed through substitution reactions involving the amino group.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-Amino-3-boronocycloheptanecarboxylic acid is used as a building block for the synthesis of complex molecules

Biology

In biological research, this compound can be used as a probe to study boron-containing biomolecules and their interactions. Its ability to form stable complexes with biomolecules makes it valuable in biochemical assays and imaging techniques.

Medicine

drug candidate . Its boron content can enhance the pharmacokinetic properties of drugs, making them more effective in targeting specific tissues or cells.

Industry

In industry, this compound can be used in the development of advanced materials . Its unique reactivity can be harnessed to create polymers, coatings, and other materials with enhanced properties.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-3-boronocycloheptanecarboxylic acid involves its ability to interact with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. This interaction can affect various molecular pathways , leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-Amino-3-boronocycloheptanecarboxylic acid is unique due to its cycloheptane ring structure and the presence of both an amino group and a boron atom

Properties

CAS No.

379216-52-1

Molecular Formula

C8H16BNO4

Molecular Weight

201.03 g/mol

IUPAC Name

(1S)-1-amino-3-boronocycloheptane-1-carboxylic acid

InChI

InChI=1S/C8H16BNO4/c10-8(7(11)12)4-2-1-3-6(5-8)9(13)14/h6,13-14H,1-5,10H2,(H,11,12)/t6?,8-/m0/s1

InChI Key

HWUAOJOFZVUISD-XDKWHASVSA-N

Isomeric SMILES

B(C1CCCC[C@](C1)(C(=O)O)N)(O)O

Canonical SMILES

B(C1CCCCC(C1)(C(=O)O)N)(O)O

Origin of Product

United States

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